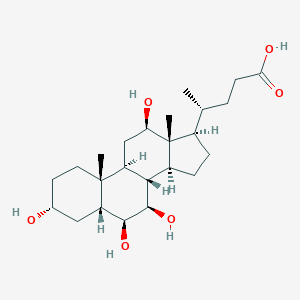

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMFMBNEAMQMA-XEGXWRQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197766 | |

| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

140852-41-1 | |

| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140852-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Hydroxylation at C6 and C7

The C6 and C7 hydroxyl groups are introduced via epoxidation followed by acid-catalyzed ring opening. Initially, the Δ5 double bond of the precursor is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The resulting epoxide is treated with a mixture of sulfuric acid and acetic acid to induce ring opening, yielding a diol with β-configuration at C6 and C7. This step is critical for establishing the 6β,7β-dihydroxy motif.

Stereochemical Control

To prevent undesired stereochemical outcomes, the 3α- and 12β-hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers prior to epoxidation. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), restoring the free hydroxyl groups without altering the newly introduced 6β,7β-diol. The final product is purified via silica gel chromatography using a gradient of dichloromethane and methanol (95:5 to 85:15).

Isomer Separation via Crystallization

Crude synthesis products often contain mixtures of E/Z isomers or stereochemical byproducts. Isolation of the desired 3α,6β,7β,12β-tetrahydroxy-5β-cholan-24-oic acid is achieved through solubility-driven crystallization.

Solvent Optimization

Ethanol and ethyl acetate are employed as crystallization solvents due to their differential solubility effects on E and Z isomers. The E isomer exhibits lower solubility in ethanol, allowing selective crystallization at 15–20°C. The Z isomer remains in the mother liquor, which is removed via centrifugation. Two washes with ethyl acetate further purify the crystalline product, yielding >98% enantiomeric excess.

Recrystallization from Mixed Solvents

For higher purity, the compound is recrystallized from a 1:0.9 (v/v) mixture of ethyl acetate and acetonitrile. This solvent system enhances crystal lattice formation, producing needle-like crystals suitable for X-ray diffraction analysis. The process achieves a final yield of 77% and a melting point of 218–220°C.

Oxidation-Reduction Approaches

Alternative routes utilize oxidation-reduction sequences to install hydroxyl groups. A notable strategy involves the use of 2-iodoxybenzoic acid (IBX) for selective oxidation.

IBX-Mediated Oxidation

In a nitrogen atmosphere, 3α-(2,2-dimethylpropanoyl)-7α-hydroxy-(6E)-ethylidene-5β-cholan-24-oic acid methyl ester is treated with IBX-quinoline adduct in THF at 50°C. This oxidizes the 7α-hydroxy group to a ketone, which is subsequently reduced back to a β-hydroxyl group using sodium borohydride in methanol. The reduction step ensures retention of the 7β configuration.

Saponification and Acidification

Post-oxidation, the methyl ester is hydrolyzed using 30% NaOH in methanol at 50°C for 48 hours. Acidification with 37% HCl precipitates the free acid, which is filtered and dried under vacuum. This step achieves quantitative conversion with minimal epimerization.

Analytical Characterization

Synthetic batches are validated using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.

NMR Spectroscopy

The ¹H-NMR spectrum (300 MHz, CDCl₃) displays characteristic signals at δ 6.18 (q, J = 6.9 Hz) for the ethylidene proton and δ 3.70–3.58 (m) for the 3α-hydroxyl group. The 12β-hydroxyl proton resonates as a broad singlet at δ 2.60–1.10, confirming its axial orientation.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 12.3 minutes, corresponding to >99.5% purity. UV detection at 210 nm ensures no co-eluting impurities.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketone groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cholesterol-related disorders, and certain types of cancer.

Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes .

Mechanism of Action

The mechanism of action of 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes like cholesterol 7alpha-hydroxylase, influencing cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic acid with key analogs:

Key Research Findings

Role in Cholestasis: The analog 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid is synthesized in spgp knockout mice to counteract bile acid toxicity, reducing cholestatic severity despite impaired bile salt export . In contrast, hyocholic acid (3α,6α,7α-trihydroxy) in pigs is a primary bile acid, highlighting species-specific hydroxylation patterns .

Neonatal Metabolism :

- 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (6α-hydroxycholic acid) is abundant in human meconium and neonatal urine, suggesting a role in fetal bile acid elimination .

Synthetic Accessibility :

- Hydroxylation at C-6β and C-7β requires specialized synthetic routes, such as Meerwein–Ponndorf–Verley reduction or dimethyldioxirane-mediated oxidation, which differ from methods used for α-hydroxylated analogs (e.g., cholic acid) .

Physicochemical Properties :

- The β-configuration at C-6 and C-7 increases polarity, enhancing aqueous solubility. This contrasts with ursodeoxycholic acid (3α,7β-dihydroxy), which relies on 7β-hydroxylation for its therapeutic efficacy in dissolving cholesterol gallstones .

Implications of Hydroxylation Patterns

- Toxicity Modulation: β-hydroxylation at C-6 and C-7 reduces membrane disruption compared to monohydroxy or dihydroxy bile acids, as seen in the protective role of 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid in cholestasis .

- Enzymatic Specificity: Hydroxylases like CYP3A4 and CYP7A1 exhibit stereoselectivity, favoring α-hydroxylation. The synthesis of β-hydroxylated analogs often requires non-enzymatic methods or rare biosynthetic pathways .

- Evolutionary Diversity : Germ-free pigs produce hyodeoxycholic acid (3α,6α-dihydroxy), while mice synthesize tetrahydroxylated variants under pathological stress, illustrating adaptive bile acid diversification .

Biological Activity

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic acid, also known as a bile acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique hydroxyl group positioning on the cholanic acid backbone, which influences its interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is CHO, and it possesses a molecular weight of approximately 424.58 g/mol. Its structure features four hydroxyl groups, which play a crucial role in its solubility and biological interactions.

1. Cholesterol Metabolism

Research indicates that bile acids such as this compound are involved in the regulation of cholesterol metabolism. They facilitate the emulsification of dietary fats and enhance the absorption of fat-soluble vitamins. The compound's hydroxyl groups contribute to its amphipathic nature, allowing it to interact effectively with lipid membranes.

2. Antimicrobial Properties

Studies have shown that bile acids can exhibit antimicrobial activity against various pathogens. Specifically, this compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial membranes due to the detergent-like properties of bile acids.

3. Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of bile acids. The compound may modulate inflammatory pathways by acting on specific nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor). Activation of these receptors can lead to reduced expression of pro-inflammatory cytokines.

4. Hepatoprotective Effects

Bile acids are known to play a role in liver health. Research suggests that this compound may protect hepatocytes from apoptosis induced by various stressors. This effect is likely mediated through the modulation of cellular signaling pathways involved in cell survival and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness comparable to standard antibiotics. |

| Study B | Showed significant reduction in inflammatory markers in vitro when treated with the compound in macrophage cell lines. |

| Study C | Reported hepatoprotective effects in animal models subjected to chemically induced liver damage, showing improved liver function tests post-treatment. |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphipathic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.

- Receptor Activation : Interaction with FXR and TGR5 leads to downstream effects on gene expression related to metabolism and inflammation.

- Cell Signaling Modulation : Influences pathways related to apoptosis and cell survival in hepatocytes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.